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Introduction

MK-386 is a synthetic 4-azasteroid that acts as a potent and selective inhibitor of the type 1
isoenzyme of 5a-reductase.[1] This enzyme is responsible for the conversion of testosterone to
the more potent androgen, dihydrotestosterone (DHT). The type 1 isoenzyme is predominantly
found in the skin, particularly in sebaceous glands, and the scalp. Due to this localization, MK-
386 was investigated for the treatment of androgen-dependent conditions such as acne and
androgenic alopecia (male pattern baldness).[1] Despite showing targeted activity in reducing
sebum DHT levels, the clinical development of MK-386 was discontinued in its early stages due
to observations of hepatotoxicity, specifically reversible elevations in liver enzymes.[1][2] This
technical guide provides a comprehensive summary of the available information on the
pharmacokinetics and oral bioavailability of MK-386, based on the limited publicly accessible

data from early clinical trials.

Mechanism of Action

MK-386 exerts its pharmacological effect by selectively inhibiting the 5a-reductase type 1
enzyme. This inhibition blocks the conversion of testosterone to dihydrotestosterone in tissues
where this isoenzyme is prevalent. The reduction in local DHT concentrations was the primary
therapeutic goal for conditions like acne, where DHT is a key factor in sebum production.
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Figure 1: Simplified signaling pathway of MK-386 action.

Pharmacokinetics

Detailed pharmacokinetic parameters for MK-386, such as Cmax, Tmax, AUC, elimination half-
life, clearance, and volume of distribution, are not publicly available in the reviewed literature.
The clinical trials focused primarily on the pharmacodynamic effects of the drug, i.e., the
reduction of DHT levels.

Oral Bioavailability

The absolute oral bioavailability of MK-386 has not been explicitly reported in the available
literature. The compound was administered orally in clinical trials, suggesting it is absorbed
from the gastrointestinal tract.[2][3]

Clinical Trials and Efficacy Data

Two key clinical trials provide the bulk of the available data on MK-386. These studies
evaluated the safety and pharmacodynamic effects of the drug in healthy male volunteers.

Study 1: Single and Multiple Dose Effects on Serum DHT

A single rising dose, alternating panel trial was conducted in 16 healthy males (age 21-25
years) with oral doses of MK-386 ranging from 0.1 to 100 mg.[3] In a subsequent part of the
study, 10 healthy young men (age 24-47 years) received finasteride (a type 2 5a-reductase
inhibitor) for 19 days, with a 25 mg dose of MK-386 added for two days of combination therapy.

[3]

Key Findings:
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e Oral doses of 10 mg or more of MK-386 resulted in a maximal reduction of serum DHT by
20-30% relative to placebo at 24 hours post-treatment.[3]

o Co-administration of MK-386 with finasteride led to a near-complete suppression of DHT by
approximately 89.5% from baseline.[3]

Study 2: Dose-Dependent Effects on Serum and Sebum
DHT

A double-blind, randomized, placebo-controlled, sequential, increasing dose, parallel group trial
was conducted in one hundred men.[2] Participants received daily oral doses of MK-386 (0.1,
0.5, 5, 20, and 50 mg) or placebo for 14 days.[2]

Table 1: Summary of Serum and Sebum DHT Reduction after 14 Days of MK-386 Treatment[2]

. Mean Change in Serum Mean Change in Sebum
MK-386 Dose (daily) . .
DHT from Baseline DHT from Baseline

0.5mg -2.7% -25.4%

5 mg -1.2% -30.1%

20 mg -14.1% -49.1%

50 mg -22.2%* Not Reported

Placebo +6.9% +5.0%

*P < 0.05 vs. placebo

Experimental Protocols

Detailed experimental protocols from the clinical trials are not fully available. The following
summarizes the methodologies as described in the published abstracts.

Study 1: Single and Multiple Dose Study

o Study Design: A single rising dose, alternating panel, randomized, placebo-controlled trial,
followed by a combination therapy phase.[3]
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Participants: 16 healthy males (21-25 years) for the single-dose phase and 10 healthy young
men (24-47 years) for the combination phase.[3]

Dosing: Single oral doses of MK-386 from 0.1 to 100 mg. For the combination phase, 5 mg
finasteride was given for 19 days with the addition of 25 mg MK-386 for two days.[3]

Sample Collection: Blood samples were collected to measure serum DHT and testosterone
concentrations.[3]

Analytical Methods: The specific analytical methods used for the quantification of MK-386
and hormones were not detailed in the abstract.
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Figure 2: Experimental workflow for the single and multiple dose study.
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Study 2: Dose-Dependent Effects Study

o Study Design: A double-blind, randomized, placebo-controlled, sequential, increasing dose,
parallel group trial.[2]

 Participants: One hundred healthy men.[2]
e Dosing: Daily oral doses of MK-386 (0.1, 0.5, 5, 20, and 50 mg) or placebo for 14 days.[2]

o Sample Collection: Blood and sebum samples were collected before and after the 14-day
treatment period.[2]

» Analytical Methods: The methods for quantifying MK-386, DHT, and testosterone in serum
and sebum were not specified in the abstract.
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Figure 3: Experimental workflow for the dose-dependent effects study.

Safety and Tolerability

MK-386 was generally well-tolerated in these early clinical trials.[2] However, a significant
safety concern emerged with the observation of reversible elevations in aspartate
aminotransferase (AST) and alanine aminotransferase (ALT) in two subjects receiving the 50
mg dose.[2] This finding of hepatotoxicity was a primary reason for the discontinuation of the
drug's development.[1]

Conclusion

MK-386 is a selective inhibitor of 5a-reductase type 1 that demonstrated a clear
pharmacodynamic effect in reducing serum and, more significantly, sebum DHT levels in a
dose-dependent manner. Despite its targeted mechanism of action, which held promise for
dermatological conditions, its development was halted due to safety concerns related to liver
enzyme elevations. The publicly available data on the pharmacokinetics and oral bioavailability
of MK-386 is very limited, with no detailed parameters such as Cmax, Tmax, AUC, or half-life
reported. The information presented in this guide is based on the abstracts of early clinical trials
and provides a high-level overview of the compound's clinical profile. Further detailed
information would require access to the full clinical study reports, which are not publicly
available.
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¢ To cite this document: BenchChem. [MK-386: A Technical Overview of Pharmacokinetics and
Oral Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676618#pharmacokinetics-and-oral-bioavailability-
of-mk-386]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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